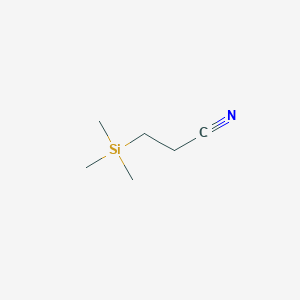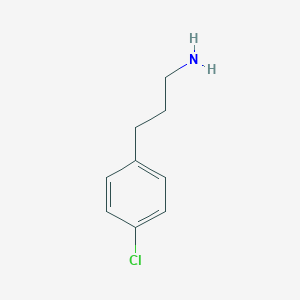
3-(4-Chlorophenyl)propan-1-amine
Vue d'ensemble
Description
The compound "3-(4-Chlorophenyl)propan-1-amine" is a chemical structure that is part of a broader class of organic compounds containing a phenyl group attached to a three-carbon chain with an amine group at the first carbon. The presence of the chlorine atom on the phenyl ring at the para position significantly affects the chemical and physical properties of the compound.
Synthesis Analysis
The synthesis of related chlorophenyl compounds often involves complex organic reactions. For instance, a synthetic route for a compound with a similar structure was developed, which involved a dynamic process due to nitrogen inversion at the central amine nitrogen, as identified by NMR spectroscopy . Another related compound was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Additionally, α-chloro ketone was reacted with various primary amines in aqueous potassium hydroxide at room temperature to produce N-substituted amides .
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds can be complex and is often studied using X-ray crystallography and spectroscopic methods. For example, the crystal structure of a novel chlorophenyl compound was determined by X-ray crystallography, and its conformational properties were analyzed using density functional theory (DFT) calculations . Another compound's crystal and molecular structure was reported and characterized by various spectroscopic techniques and single-crystal X-ray diffraction .
Chemical Reactions Analysis
Chlorophenyl compounds can undergo various chemical reactions. The kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates with alicyclic amines were studied, revealing insights into the reaction pathways and the formation of intermediates . The reactivity of chlorophenyl compounds can also be influenced by the presence of substituents on the phenyl ring, which can affect the electron-withdrawing effects and thus the reaction kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. Vibrational and structural observations, along with molecular docking studies, have been conducted to understand these properties better. For instance, the equilibrium geometry and vibrational wavenumbers of a chlorophenyl compound were computed using DFT methods, and its nonlinear optical properties were evaluated . The molecular electrostatic potential study indicated possible sites for electrophilic and nucleophilic attack . Additionally, the thermodynamic properties of these molecules can be investigated using theoretical calculations .
Applications De Recherche Scientifique
Synthesis and Characterization : This compound has been synthesized and characterized for its structural properties. The synthesis of related compounds involving 3-(4-Chlorophenyl)propan-1-amine derivatives has been described, with a focus on their crystalline structures and molecular interactions (Nadaf et al., 2019).
Antibacterial and Antioxidant Activities : Certain derivatives of 3-(4-Chlorophenyl)propan-1-amine have been studied for their antibacterial and antioxidant properties. Some of these compounds have shown high antibacterial activity, although they generally do not neutralize superoxide radicals (Arutyunyan et al., 2012).
Corrosion Inhibition : Derivatives of 3-(4-Chlorophenyl)propan-1-amine have been evaluated for their potential as corrosion inhibitors. Their interaction with iron surfaces and inhibition efficiency against corrosion have been assessed using quantum chemical methods and molecular dynamics simulations (Kaya et al., 2016).
Pharmaceutical Applications : There has been research into the synthesis of novel compounds containing the 3-(4-Chlorophenyl)propan-1-amine moiety for potential pharmaceutical applications, including studies on their antibacterial activity (Mehta, 2016).
Molecular Docking Studies : The compound has been a subject of molecular docking studies to explore its interaction with biological targets, such as enzymes or receptors. These studies help in understanding the potential biological activity and therapeutic applications of these compounds (Shanaparveen et al., 2016).
Inhibitive Performance on Carbon Steel Corrosion : Tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol related to 3-(4-Chlorophenyl)propan-1-amine, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. Their efficacy as anodic inhibitors has been investigated through electrochemical methods (Gao et al., 2007).
Antimicrobial Studies : Compounds synthesized from 3-(4-Chlorophenyl)propan-1-amine have been studied for their antimicrobial properties. These studies contribute to the development of new pharmaceutical agents with potential therapeutic applications (Tayade et al., 2012).
Safety and Hazards
The safety information for 3-(4-Chlorophenyl)propan-1-amine includes several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
As an amine derivative, it may interact with various biological targets, including receptors, enzymes, and ion channels .
Mode of Action
As an amine, it could potentially form hydrogen bonds with its targets, influencing their function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Chlorophenyl)propan-1-amine . These factors could include pH, temperature, presence of other molecules, and more.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLNDSYSQLMPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424542 | |
| Record name | 3-(4-chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)propan-1-amine | |
CAS RN |
18655-50-0 | |
| Record name | 4-Chlorobenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18655-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Chlorophenyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)
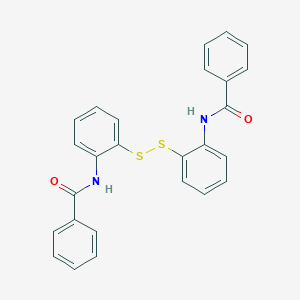




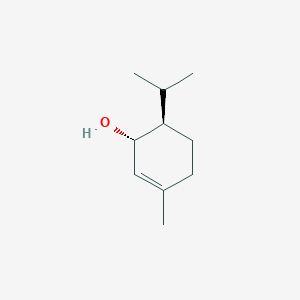

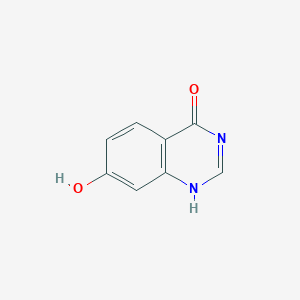

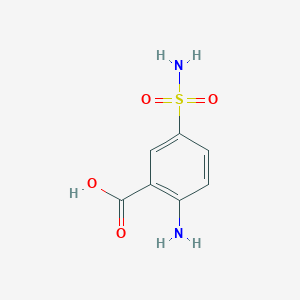

![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)
